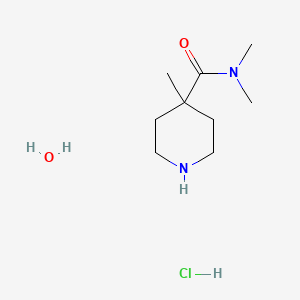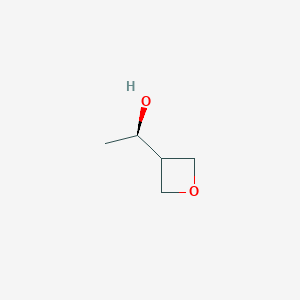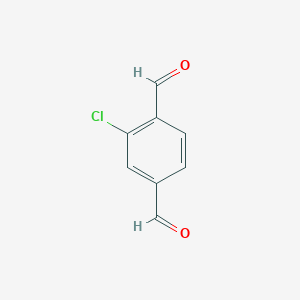
3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring.
Mécanisme D'action
Target of Action
The compound 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is known to interact with several targets. It has been found to inhibit the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, and their dysregulation is often associated with various forms of cancer .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes involved in these pathways. This binding inhibits the activity of the enzymes, thereby disrupting the pathways and preventing the uncontrolled cell proliferation that is characteristic of cancer . The compound has also been found to have potent inhibitory activity against multiple CYP isoforms .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways are involved in transmitting signals for cell growth and division. By inhibiting these pathways, the compound disrupts these signals, leading to a reduction in cell proliferation . Additionally, the compound’s interaction with CYP isoforms suggests that it may also affect drug metabolism pathways .
Pharmacokinetics
The compound’s interaction with cyp isoforms suggests that it may be metabolized by these enzymes
Result of Action
The primary result of the compound’s action is a reduction in cell proliferation, which is achieved by inhibiting the FLT3-ITD and BCR-ABL pathways . This can lead to a slowdown in the progression of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same CYP isoforms could potentially affect the compound’s metabolism and, consequently, its efficacy . Additionally, factors such as pH and temperature could potentially affect the compound’s stability .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine are largely unexplored. They provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .
Cellular Effects
Related pyrazole-based ligands have been shown to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Molecular Mechanism
It has been suggested that pyrazole-based ligands can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Temporal Effects in Laboratory Settings
Related pyrazole-based ligands have been shown to exhibit excellent catalytic activities in the oxidation of catechol to o-quinone .
Dosage Effects in Animal Models
Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .
Metabolic Pathways
It has been suggested that pyrazole-based ligands can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Transport and Distribution
Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .
Subcellular Localization
Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazol-3-amine
- 3-Aminopyridine
- 1-Methylpyrazole
- 3-(1-Methyl-1H-pyrazol-4-yl)pyridine
Uniqueness
3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
3-(1-methylpyrazol-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-4-8(12-13)7-3-2-5-11-9(7)10/h2-6H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXFASXHYNDHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate](/img/structure/B6351792.png)


![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate](/img/structure/B6351812.png)

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6351816.png)


